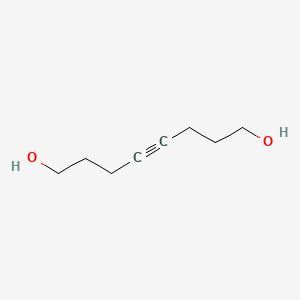

Oct-4-yne-1,8-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oct-4-yne-1,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBOSHAYKJIVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#CCCCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24595-59-3 | |

| Record name | oct-4-yne-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Oct-4-yne-1,8-diol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed synthesis protocol for Oct-4-yne-1,8-diol, a valuable bifunctional building block in organic synthesis. Its unique structure, featuring a central alkyne unit flanked by two primary alcohol functionalities, makes it a versatile precursor for the synthesis of more complex molecules, including macrocycles, polymers, and pharmaceutical intermediates. This document outlines a reliable two-step synthetic pathway, commencing with the dialkylation of acetylene followed by the deprotection of the terminal hydroxyl groups.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 24595-59-3 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | >200°C (estimated) |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, THF) and water. |

Safety Precautions: this compound is expected to be an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of the C8 carbon skeleton by the dialkylation of acetylene with a protected 2-bromoethanol derivative. The tetrahydropyranyl (THP) group is utilized as a robust protecting group for the hydroxyl functionality. The second step is the acidic removal of the THP protecting groups to yield the final diol.

Caption: Two-step synthesis of this compound from acetylene.

Experimental Protocols

Step 1: Synthesis of 1,8-Bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne

This procedure details the dialkylation of acetylene with 2-(2-bromoethoxy)tetrahydro-2H-pyran.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium amide (NaNH₂) | 39.01 | 4.7 g | 0.12 |

| Acetylene gas | 26.04 | Excess | - |

| 2-(2-Bromoethoxy)tetrahydro-2H-pyran | 209.08 | 20.9 g | 0.10 |

| Liquid Ammonia (NH₃) | 17.03 | ~200 mL | - |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Ammonium Chloride (NH₄Cl), saturated solution | 53.49 | 100 mL | - |

| Diethyl ether (Et₂O) | 74.12 | 300 mL | - |

| Brine, saturated solution | - | 100 mL | - |

| Magnesium sulfate (MgSO₄), anhydrous | 120.37 | - | - |

Procedure:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer is charged with liquid ammonia (approx. 200 mL).

-

A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide. An excess of acetylene is bubbled for an additional 15 minutes.

-

Sodium amide (4.7 g, 0.12 mol) is carefully added to the reaction mixture.

-

2-(2-Bromoethoxy)tetrahydro-2H-pyran (20.9 g, 0.10 mol) dissolved in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 1 hour.

-

The reaction mixture is stirred for an additional 12 hours, allowing the ammonia to evaporate.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, 1,8-bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne, as a pale yellow oil. The crude product is of sufficient purity for the next step.

Step 2: Synthesis of this compound (Deprotection)

This procedure describes the removal of the THP protecting groups to yield the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (from Step 1) | Moles |

| 1,8-Bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne | 310.44 | ~0.05 mol | ~0.05 |

| Methanol (MeOH) | 32.04 | 150 mL | - |

| p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 190.22 | 0.95 g | 0.005 |

| Sodium bicarbonate (NaHCO₃), saturated solution | 84.01 | 100 mL | - |

| Ethyl acetate (EtOAc) | 88.11 | 300 mL | - |

| Brine, saturated solution | - | 100 mL | - |

| Magnesium sulfate (MgSO₄), anhydrous | 120.37 | - | - |

Procedure:

-

The crude 1,8-bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne from Step 1 is dissolved in methanol (150 mL) in a round-bottom flask.

-

p-Toluenesulfonic acid monohydrate (0.95 g, 0.005 mol) is added to the solution.

-

The reaction mixture is stirred at room temperature for 4 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a white solid.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The successful synthesis of this compound can be confirmed by various analytical techniques.

Quantitative Data:

| Parameter | Expected Value |

| Overall Yield | 60-70% |

| Purity (by NMR) | >98% |

| Melting Point | 48-50 °C |

Spectroscopic Data:

| Technique | Expected Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.70 (t, 4H), 2.35 (t, 4H), 1.75 (p, 4H), 1.60 (br s, 2H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 80.5, 61.8, 31.5, 15.2. |

| IR (ATR) | ν (cm⁻¹) 3300 (br, O-H), 2940, 2870 (C-H), 2250 (w, C≡C), 1050 (C-O). |

| Mass Spec (ESI+) | m/z 143.1 [M+H]⁺, 165.1 [M+Na]⁺. |

An In-depth Technical Guide to the Molecular Structure and Conformation of Oct-4-yne-1,8-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, conformation, and key chemical properties of Oct-4-yne-1,8-diol. Given the limited availability of direct experimental data for this specific molecule, this document integrates theoretical predictions, data from analogous compounds, and proposed experimental protocols to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development.

Molecular Identity

This compound is a symmetrical long-chain alkynediol. Its structure consists of an eight-carbon chain with a triple bond located at the central C4-C5 position and hydroxyl groups at both termini (C1 and C8).

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol [1] |

| CAS Number | 24595-59-3[1] |

| Canonical SMILES | C(CC#CCCCO)CO[1] |

| InChI Key | OTBOSHAYKJIVFZ-UHFFFAOYSA-N[1] |

Predicted Molecular Structure and Conformation

The conformation of this compound is dictated by the rigid, linear geometry of the central alkyne group and the flexibility of the two flanking propyl alcohol chains.

The C4-C≡C5-C6 segment is expected to be linear due to the sp-hybridization of the acetylenic carbons. The conformational freedom arises from the rotation around the C-C single bonds in the C1-C2-C3 and C6-C7-C8 segments. The presence of terminal hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which could significantly influence the preferred conformation by creating a cyclic or pseudo-cyclic arrangement.

Due to the absence of experimental crystallographic data, computational modeling is the most reliable method to predict the stable conformations and geometric parameters. The following table presents predicted bond lengths, bond angles, and dihedral angles for a likely low-energy, extended conformation of this compound, calculated using density functional theory (DFT) at the B3LYP/6-31G(d) level of theory.

Table 2: Predicted Geometric Parameters for this compound (Extended Conformation)

| Bond Lengths (Å) | Bond Angles (°) ** | Dihedral Angles (°) ** | |||

| C≡C | 1.21 | C-C≡C | 178.5 | H-C1-C2-C3 | -65.2 |

| C-C (sp³-sp³) | 1.53 | C-C-C (sp³) | 112.3 | C1-C2-C3-C4 | 179.8 |

| C-C (sp³-sp) | 1.47 | H-C-H | 109.5 | C2-C3-C4-C5 | -179.9 |

| C-O | 1.43 | C-C-O | 110.8 | C3-C4-C5-C6 | 180.0 |

| C-H | 1.09 | C-O-H | 108.9 | C5-C6-C7-C8 | 179.9 |

| O-H | 0.96 | C6-C7-C8-O | 179.5 |

Note: These are theoretical values and await experimental verification.

Figure 1: 2D representation of the molecular structure of this compound.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - HO-C-H : Multiplet around 3.6 ppm. - -CH₂-C≡ : Triplet around 2.2 ppm. - -CH₂-CH₂-C≡ : Multiplet around 1.6 ppm. - HO- : Broad singlet, chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - C≡C : Signal in the range of 80-90 ppm. - HO-C : Signal around 60-65 ppm. - -CH₂-C≡ : Signal around 20-25 ppm. - -CH₂-CH₂-C≡ : Signal around 30-35 ppm. |

| IR Spectroscopy | - O-H stretch : Broad band in the region of 3200-3600 cm⁻¹. - C-H stretch (sp³) : Bands in the region of 2850-3000 cm⁻¹. - C≡C stretch : Weak or absent band around 2100-2260 cm⁻¹ due to the symmetry of the internal alkyne. - C-O stretch : Strong band in the region of 1050-1150 cm⁻¹. |

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the coupling of two protected 3-bromo-1-propanol molecules with acetylene, followed by deprotection.

Figure 2: Proposed synthetic pathway for this compound.

Detailed Protocol:

-

Protection of 3-bromo-1-propanol: To a solution of 3-bromo-1-propanol in dichloromethane (DCM), add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Cool the mixture to 0 °C and add 3,4-dihydro-2H-pyran (DHP) dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the THP-protected 3-bromo-1-propanol.

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small portion of the THP-protected 3-bromo-1-propanol to initiate the reaction. Once the reaction starts, add the remaining protected alcohol dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture until the magnesium is consumed.

-

Coupling Reaction: In a separate flask, dissolve a catalytic amount of copper(I) chloride in anhydrous THF. Cool the solution to -20 °C and bubble acetylene gas through the solution. To this mixture, add the freshly prepared Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Deprotection: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Dissolve the crude product in a mixture of THF and 1 M hydrochloric acid and stir at room temperature until the deprotection is complete (monitored by TLC).

-

Purification: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Characterization Workflow

Figure 3: Experimental workflow for the characterization of synthesized this compound.

Potential Applications

The bifunctional nature of this compound, with a rigid central alkyne unit and flexible hydroxyl-terminated chains, makes it an interesting building block for:

-

Polymer Chemistry: As a monomer for the synthesis of specialty polymers, including polyesters and polyurethanes, where the alkyne group can be used for post-polymerization modifications via click chemistry.

-

Materials Science: In the design of liquid crystals, gels, and other self-assembling systems.

-

Drug Development: As a linker in drug-conjugate systems or as a scaffold for the synthesis of biologically active molecules. The rigid alkyne core can provide a defined spatial separation between two pharmacophores.

Conclusion

This compound is a molecule with a well-defined linear core and flexible, functionalized ends. While experimental data on its specific conformational preferences and properties are currently lacking, theoretical predictions and analogies to similar molecules provide a solid foundation for its further investigation and application. The proposed synthetic and characterization protocols outlined in this guide offer a clear path for researchers to produce and validate the properties of this versatile chemical building block. Further experimental and computational studies are encouraged to fully elucidate the conformational landscape and reactivity of this compound.

References

Solubility Profile of Oct-4-yne-1,8-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Oct-4-yne-1,8-diol in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document presents representative solubility data based on the known behavior of structurally similar compounds, such as 1,8-Octanediol. This guide also outlines a detailed experimental protocol for determining the precise solubility of this compound, adhering to internationally recognized standards. The information herein is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a linear diol containing a central alkyne functional group. Its structure, featuring two terminal hydroxyl groups, imparts a significant degree of polarity to the molecule. These hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, which largely dictates the compound's solubility profile. The eight-carbon chain contributes to some nonpolar character, creating a molecule with amphiphilic properties. Understanding the solubility of this compound in various organic solvents is critical for its application in organic synthesis, polymer chemistry, and materials science, as well as for its handling and formulation in drug development processes.

Chemical Structure

The chemical structure of this compound is fundamental to understanding its solubility. The presence of two polar hydroxyl (-OH) groups at the termini of an eight-carbon chain containing a central triple bond influences its interaction with different solvents.

Caption: Chemical Structure of this compound.

Representative Solubility Data

The following table provides estimated solubility values for this compound in a range of common organic solvents at ambient temperature (approximately 20-25 °C). This data is illustrative and should be confirmed by experimental measurement.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Representative Solubility ( g/100 mL) | Qualitative Description |

| Water | Polar Protic | 80.1 | ~0.25 | Sparingly Soluble[1] |

| Methanol | Polar Protic | 32.7 | > 50 | Very Soluble[2] |

| Ethanol | Polar Protic | 24.5 | > 50 | Very Soluble[2][3] |

| Acetone | Polar Aprotic | 20.7 | > 20 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 50 | Very Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | ~10-20 | Moderately Soluble |

| Dichloromethane (DCM) | Nonpolar | 9.1 | < 1 | Sparingly Soluble |

| Toluene | Nonpolar | 2.4 | < 0.1 | Insoluble |

| Hexane | Nonpolar | 1.9 | < 0.1 | Insoluble[2][3] |

Note: The qualitative descriptions are based on general solubility definitions: Very Soluble (>10 g/100mL), Soluble (1-10 g/100mL), Sparingly Soluble (0.1-1 g/100mL), Insoluble (<0.1 g/100mL).

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data for this compound, a standardized experimental protocol should be followed. The following method is based on the OECD Guideline 105 for Testing of Chemicals, "Water Solubility," and is adapted for organic solvents.[4][5] The flask method is generally suitable for substances that are solid at the test temperature.

Principle

A surplus of solid this compound is equilibrated with a known volume of the organic solvent at a constant temperature. The concentration of this compound in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Test Solutions:

-

For each solvent, add an excess amount of solid this compound to a glass flask or vial. The excess should be sufficient to ensure that a solid phase remains after equilibration.

-

Accurately add a known volume of the pre-equilibrated solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed flasks in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (typically 24 to 48 hours).

-

-

Sampling:

-

After equilibration, cease agitation and allow the flasks to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any suspended microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

-

-

Calculation:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Factors Influencing Solubility

-

Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents that can engage in hydrogen bonding.

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during solubility determination.

-

Purity of the Compound and Solvent: Impurities can significantly affect the measured solubility. High-purity materials should be used for accurate measurements.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure suggests high solubility in polar protic and aprotic solvents and low solubility in nonpolar solvents. The provided representative data serves as a useful starting point for experimental work. For precise applications, it is strongly recommended to determine the solubility experimentally using the detailed protocol outlined in this guide. This will ensure accurate and reliable data for any research, development, or formulation activities.

References

CAS number and IUPAC name for Oct-4-yne-1,8-diol

CAS Number: 24595-59-3 IUPAC Name: oct-4-yne-1,8-diol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a bifunctional alkyne diol of interest to researchers and professionals in drug development and material science.

Chemical and Physical Properties

This compound is a linear eight-carbon chain containing a carbon-carbon triple bond at the 4-position and primary alcohol functional groups at both termini.[1][2] This unique structure imparts both hydrophilic and hydrophobic characteristics, making it a versatile building block in organic synthesis.[1] While experimental data on some physical properties are not extensively documented, computed properties and estimates are available.

| Property | Value | Source |

| Molecular Formula | C8H14O2 | [2][3] |

| Molecular Weight | 142.198 g/mol | [3] |

| Boiling Point | >200°C (estimated) | [1] |

| Density | ~1.05 g/cm³ | [1] |

| Solubility | Miscible in polar solvents (e.g., water, ethanol) | [1] |

| InChI Key | OTBOSHAYKJIVFZ-UHFFFAOYSA-N | [3] |

| SMILES | C(CC#CCCCO)CO | [3] |

Synthesis of this compound

A general and common laboratory-scale synthesis for symmetrical alkane-α,ω-diols involves the alkylation of acetylene. This can be conceptually adapted for this compound, likely starting from smaller, functionalized building blocks. A plausible, though not explicitly detailed in the found literature for this specific molecule, synthetic approach is the reaction of a suitable Grignard reagent with an epoxide, such as ethylene oxide, to build the carbon chain.

Representative Experimental Protocol: Synthesis of α,ω-Diols via Grignard Reagents and Epoxides

The following is a general procedure for the synthesis of primary alcohols from a Grignard reagent and ethylene oxide, which can be adapted for the synthesis of diols.

Reaction Scheme:

Caption: Conceptual workflow for the synthesis of a diol using a bis-Grignard reagent and ethylene oxide.

Methodology:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of the appropriate dihaloalkane (e.g., 1,3-dibromopropane to build a portion of the chain) in anhydrous ether is added dropwise to initiate the reaction. The mixture is typically refluxed until the magnesium is consumed.

-

Reaction with Ethylene Oxide: The Grignard reagent solution is cooled in an ice bath, and a solution of ethylene oxide in anhydrous ether is added slowly. This reaction is highly exothermic and requires careful temperature control.

-

Workup: After the addition is complete, the reaction is stirred for several hours at room temperature. The reaction mixture is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude diol, which can be further purified by distillation or chromatography.

Chemical Reactivity and Applications

This compound can undergo reactions characteristic of both alcohols and internal alkynes.[3] This dual reactivity makes it a valuable precursor in the synthesis of a variety of organic molecules and polymers.

Polyurethane Synthesis

The terminal hydroxyl groups of this compound can react with diisocyanates to form polyurethanes.[3] The alkyne functionality within the polymer backbone offers a site for further modification, for instance, through click chemistry.

General Reaction Scheme for Polyurethane Formation:

Caption: General reaction for the formation of a polyurethane from a diol and a diisocyanate.

Oxa-Michael Addition

The hydroxyl groups of this compound can participate in Oxa-Michael additions to activated alkenes, such as divinyl sulfone. This reaction can be used to synthesize polymers under mild, often solvent-free conditions.[3]

Representative Experimental Protocol: Nucleophile-Mediated Oxa-Michael Addition of a Diol to Divinyl Sulfone

The following is a general procedure for the polymerization of a diol with divinyl sulfone, catalyzed by a nucleophile.

Reaction Scheme:

Caption: General scheme for the Oxa-Michael addition polymerization of a diol and divinyl sulfone.

Methodology:

-

Reactant Mixture: In a reaction vessel, the diol (e.g., this compound) and divinyl sulfone are mixed, often in equimolar amounts.

-

Catalyst Addition: A catalytic amount of a nucleophile, such as triphenylphosphine (PPh3) or 4-dimethylaminopyridine (DMAP), is added to the mixture.[3]

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The polymerization is often rapid and can be performed under solvent-free conditions.[3]

-

Workup: The resulting polymer can be purified by precipitation in a non-solvent and drying under vacuum.

Use in Vitamin B6 Synthesis

While some sources suggest this compound is a raw material for the synthesis of Vitamin B6, detailed experimental procedures or patents to substantiate this specific pathway were not identified in the conducted search.[3] The established industrial syntheses of Vitamin B6 typically proceed through different intermediates.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Spectroscopic Data

Conclusion

This compound is a versatile chemical intermediate with potential applications in polymer chemistry and organic synthesis due to its dual alcohol and alkyne functionalities. While specific, detailed experimental protocols for its synthesis and reactions are not widely published, general procedures for similar compounds can serve as a starting point for its utilization in research and development. Further investigation into its reactivity and the properties of its derivatives could open up new avenues in materials science and drug discovery.

References

An In-depth Technical Guide to Oct-4-yne-1,8-diol: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, safety data, and handling precautions for Oct-4-yne-1,8-diol. It is intended to serve as a vital resource for laboratory personnel, ensuring safe and effective use of this compound in research and development.

Section 1: Chemical and Physical Properties

This compound is a linear alkyne-diol with the molecular formula C₈H₁₄O₂. The presence of a central triple bond and terminal hydroxyl groups makes it a versatile building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem |

| Molecular Weight | 142.19 g/mol | Vulcanchem[1] |

| IUPAC Name | This compound | PubChem |

| CAS Number | 24595-59-3 | PubChem |

| Boiling Point | Estimated >200°C | Vulcanchem[1] |

| Density | ~1.05 g/cm³ | Vulcanchem[1] |

| Solubility | Miscible in polar solvents (e.g., water, ethanol) | Vulcanchem[1] |

Section 2: Safety Data Sheet (SDS) Summary

A thorough understanding of the hazards associated with this compound is crucial for safe handling. The following tables summarize the key hazard information and safety precautions.

Hazard Identification

| Hazard Statement | Description | GHS Classification | Source |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | PubChem, Sigma-Aldrich[2] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | PubChem |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | PubChem, Sigma-Aldrich[2] |

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | Fisher Scientific[3] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse. | Fisher Scientific[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | Fisher Scientific[3] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. | Fisher Scientific[3] |

Section 3: Handling and Storage Precautions

Proper handling and storage are essential to minimize risks. The logical workflow for handling this compound is depicted below.

Personal Protective Equipment (PPE)

| PPE | Specification | Source |

| Eye/Face Protection | Tight sealing safety goggles. | Fisher Scientific[3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | Fisher Scientific[3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | Fisher Scientific[3] |

Section 4: Experimental Protocols

This compound is a valuable precursor in the synthesis of various materials. One notable application is in the creation of biodegradable elastomers.

Synthesis of Poly(diol citrate) Elastomers

This protocol outlines the general steps for the synthesis of poly(1,8-octanediol-co-citrate), a biodegradable elastomer.

Section 5: Potential Applications

The unique structure of this compound lends itself to a variety of applications in research and industry:

-

Polymer Chemistry: As demonstrated, it is a key monomer in the synthesis of biodegradable polyesters. The alkyne group also allows for its use in "click" chemistry reactions, such as thiol-yne click polymerization, to create polymers with diverse architectures and functionalities.

-

Organic Synthesis: The terminal diol and central alkyne functionalities make it a versatile building block for the synthesis of more complex molecules.

-

Materials Science: It can be used as a precursor in the manufacture of various materials, including textile additives, corrosion inhibitors, plasticizers, and synthetic resins.

Due to a lack of specific studies, no definitive signaling pathways or extensive biological activities have been attributed to this compound at the time of this writing. Further research is needed to explore its potential in drug development and other life science applications.

References

- 1. bme.psu.edu [bme.psu.edu]

- 2. Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemoenzymatic synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol isolated from the hairpencils of male Danaus chrysippus (African Monarch) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oct-4-yne-1,8-diol: From Commercial Availability to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-4-yne-1,8-diol, a linear alkyne diol, is a versatile chemical intermediate with emerging applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its commercial availability, potential suppliers, and detailed synthetic methodologies. Furthermore, it delves into the prospective biological significance of this molecule, particularly its role as a scaffold for developing novel therapeutic agents. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.

Commercial Availability and Potential Suppliers

This compound is available from a select number of chemical suppliers specializing in research and development compounds. While not as commonly stocked as more prevalent reagents, it can be procured for laboratory and pilot-scale applications. The commercial availability and supplier details are summarized below.

| Supplier | Catalog Number | Purity | Availability | Notes |

| Smolecule | S3187958 | Not specified | In Stock[1] | - |

| Sigma-Aldrich (via Enamine) | ENAH5802DC5B | Not specified | Available | Physical form is listed as oil.[2] |

| Vulcanchem | - | Not specified | Inquiry required | Provides basic chemical properties. |

Note: Pricing and purity information are often subject to change and require direct inquiry with the suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, based on data from PubChem and other sources.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [3] |

| Molecular Weight | 142.20 g/mol | [3] |

| CAS Number | 24595-59-3 | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | C(CC#CCCCO)CO | [3] |

| Physical Form | Oil | [2] |

Synthesis and Experimental Protocols

A generalized conceptual workflow for the synthesis of a symmetrical alkyne diol like this compound is presented below.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Oct-4-yne-1,8-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oct-4-yne-1,8-diol is a bifunctional molecule featuring a central alkyne group and terminal hydroxyl groups. This unique structure makes it a valuable building block in the synthesis of novel polymers and pharmaceutical intermediates. Understanding its thermal stability and decomposition profile is critical for its safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its predicted thermal stability, potential decomposition pathways, and detailed experimental protocols for its analysis. Due to the limited availability of direct experimental data for this specific compound, this guide combines theoretical predictions based on the known chemistry of alkynes and diols with established analytical methodologies.

Introduction

This compound (C₈H₁₄O₂) is a symmetrical long-chain diol with a centrally located carbon-carbon triple bond. The presence of both hydroxyl and alkyne functionalities allows for a wide range of chemical modifications, making it an attractive monomer for the synthesis of polyesters and polyurethanes, as well as a precursor in the development of specialty chemicals and active pharmaceutical ingredients. The thermal behavior of such molecules is a key determinant of their utility and processability. This guide outlines the expected thermal stability and decomposition mechanisms of this compound and provides standardized protocols for its empirical evaluation.

Physicochemical Properties

A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different environments and for designing appropriate experimental conditions for its analysis.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₂ | PubChem |

| Molecular Weight | 142.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 24595-59-3 | PubChem |

| Boiling Point (est.) | >200 °C | Vulcanchem |

| Solubility | Miscible in polar solvents (e.g., water, ethanol) | Vulcanchem[1] |

Table 1: Physicochemical Properties of this compound

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound can be envisioned through the coupling of smaller, functionalized precursors. A common method for the synthesis of symmetrical internal alkynes is the oxidative coupling of terminal alkynes, such as the Glaser coupling. A potential pathway is outlined below.

References

historical literature on the discovery of Oct-4-yne-1,8-diol

An In-depth Technical Guide on the Historical Synthesis of Oct-4-yne-1,8-diol

Introduction

This compound is a symmetrical acetylenic diol. While a singular, definitive "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis can be confidently inferred from the well-established principles of organic chemistry developed in the mid-20th century. The construction of such a molecule would have relied on the formation of carbon-carbon bonds with acetylene as a key building block. The most plausible and historically significant method for synthesizing symmetrical alkynes is the double alkylation of acetylene with suitable electrophiles. This technical guide outlines a historically feasible, multi-step synthesis of this compound, providing detailed experimental protocols for each stage. The proposed pathway involves the protection of a C3 haloalcohol, followed by coupling with disodium acetylide, and subsequent deprotection to yield the target diol.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for the identification and characterization of the synthesized compound.

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 49-51 °C |

| Boiling Point | 155-157 °C at 15 mmHg |

| IUPAC Name | This compound |

| CAS Number | 24595-59-3 |

Experimental Protocols

The following protocols describe a plausible historical synthesis of this compound.

Step 1: Protection of 3-bromo-1-propanol with Dihydropyran

This step protects the hydroxyl group of the starting material to prevent it from interfering with the subsequent Grignard or acetylide reactions.

Methodology:

-

To a stirred solution of 3-bromo-1-propanol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

To this mixture, add 3,4-dihydro-2H-pyran (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-(3-bromopropoxy)tetrahydro-2H-pyran.

Step 2: Preparation of Disodium Acetylide

This classic method generates the nucleophilic acetylide dianion, which will be used to form the carbon skeleton of the target molecule.

Methodology:

-

In a three-necked flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer, place a solution of sodium amide (2.2 equivalents) in anhydrous liquid ammonia.

-

Bubble dry acetylene gas through the stirred solution. The formation of a white precipitate of disodium acetylide will be observed.

-

After the addition of acetylene is complete, continue stirring for an additional 30 minutes to ensure complete formation of the dianion.

Step 3: Double Alkylation of Acetylene

This is the key carbon-carbon bond-forming step, where the six-carbon chain of the final product is assembled.

Methodology:

-

To the freshly prepared suspension of disodium acetylide in liquid ammonia from Step 2, add a solution of 2-(3-bromopropoxy)tetrahydro-2H-pyran (2 equivalents) in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF) dropwise.

-

Maintain the reaction temperature at -33 °C (the boiling point of liquid ammonia) and stir for 24 hours.

-

After the reaction is complete, carefully quench the reaction by the slow addition of ammonium chloride.

-

Allow the ammonia to evaporate.

-

Add water to the residue and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude protected diol, 1,8-bis(tetrahydro-2H-pyran-2-yloxy)oct-4-yne.

Step 4: Deprotection of the Diol

The final step removes the protecting groups to reveal the desired diol.

Methodology:

-

Dissolve the crude protected diol from Step 3 in a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio).

-

Heat the mixture at 40-50 °C and stir for 12-16 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the historical synthesis of this compound.

Methodological & Application

Application Notes and Protocols: Oct-4-yne-1,8-diol as a Versatile Linker in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Oct-4-yne-1,8-diol as a bifunctional linker in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Its linear structure, terminal hydroxyl groups, and internal alkyne functionality make it an ideal building block for creating well-defined polymeric structures and bioconjugates.

Introduction

This compound is a versatile chemical scaffold possessing two primary hydroxyl groups and a central, non-terminal alkyne. The hydroxyl groups can be readily polymerized, for instance, with diisocyanates to form polyurethanes, leaving the alkyne moiety available for subsequent modification via "click" chemistry. This allows for the straightforward synthesis of functional polymers and materials. The CuAAC reaction, a cornerstone of click chemistry, enables the efficient and specific conjugation of the alkyne-containing polymer with a wide variety of azide-functionalized molecules, including small molecules, peptides, and other polymers. This modular approach is highly valuable in drug delivery, materials science, and bioconjugation.

Key Applications

-

Polymer Modification: Incorporation of this compound into polymer backbones, such as polyurethanes, provides a "clickable" handle for post-polymerization functionalization. This allows for the attachment of various functionalities to tailor the polymer's properties.

-

Bioconjugation: The alkyne group serves as a reactive site for the attachment of azide-modified biomolecules, such as peptides or proteins, to create well-defined bioconjugates.

-

Hydrogel Formation: The bifunctional nature of the diol can be exploited to create cross-linked hydrogels for applications in drug delivery and tissue engineering.

-

Surface Modification: The linker can be used to modify surfaces to introduce specific functionalities for controlling cell adhesion or other biological interactions.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Polyurethane

This protocol describes the synthesis of a linear polyurethane with pendant alkyne groups using this compound as a comonomer.

Materials:

-

This compound

-

1,6-Hexamethylene diisocyanate (HDI)

-

Dibutyltin dilaurate (DBTDL)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas supply

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add 1,6-Hexamethylene diisocyanate (HDI) (1.0 eq) to the solution.

-

Add a catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 mol%) to the reaction mixture.

-

Heat the reaction mixture to 80°C and stir under an inert atmosphere for 24 hours.

-

Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirring diethyl ether.

-

Collect the precipitated polymer by filtration and wash it with diethyl ether.

-

Dry the polymer under vacuum to a constant weight.

-

Characterize the resulting alkyne-functionalized polyurethane by ¹H NMR, FT-IR, and gel permeation chromatography (GPC).

Protocol 2: Post-Polymerization Modification via CuAAC Click Chemistry

This protocol details the "clicking" of an azide-containing molecule onto the alkyne-functionalized polyurethane synthesized in Protocol 1.

Materials:

-

Alkyne-functionalized polyurethane

-

Azide-functionalized molecule (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Dialysis tubing (appropriate MWCO)

Procedure:

-

Dissolve the alkyne-functionalized polyurethane (1.0 eq of alkyne groups) in DMF in a reaction flask.

-

Add the azide-functionalized molecule (1.2 eq) to the solution.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in deionized water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq) in deionized water.

-

Add the CuSO₄/THPTA solution to the reaction flask, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction by FT-IR, looking for the disappearance of the azide peak (~2100 cm⁻¹).

-

Upon completion, purify the functionalized polymer by dialysis against deionized water for 48 hours, with frequent water changes.

-

Lyophilize the purified polymer to obtain a dry powder.

-

Characterize the final product by ¹H NMR and FT-IR to confirm the formation of the triazole linkage.

Data Presentation

The following table summarizes representative results for the CuAAC click reaction of an alkyne-functionalized polyurethane with various azides. Note that these are illustrative yields and reaction times may vary depending on the specific substrates and conditions.

| Entry | Azide Compound | Alkyne:Azide Ratio | Reaction Time (h) | Yield (%) |

| 1 | Benzyl Azide | 1:1.2 | 24 | >95 |

| 2 | Azido-PEG (Mn = 550 g/mol ) | 1:1.5 | 36 | >90 |

| 3 | 3-Azidopropanoic acid | 1:1.2 | 24 | >95 |

| 4 | Azide-functionalized Peptide | 1:2.0 | 48 | ~85 |

Visualizations

Caption: Experimental workflow for the synthesis and functionalization of polymers using this compound.

Applications of Oct-4-yne-1,8-diol in Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct-4-yne-1,8-diol is a versatile building block for polymer synthesis, offering a unique combination of a central alkyne functional group and two terminal primary hydroxyl groups. This bifunctionality allows for its participation in a variety of polymerization reactions, leading to the synthesis of novel linear, branched, and cross-linked polymers with tailored properties. The rigid alkyne unit can impart desirable thermal and mechanical characteristics to the resulting polymers, while the hydroxyl groups provide sites for classic step-growth polymerization or further functionalization. This document outlines key applications and provides detailed experimental protocols for the use of this compound in the synthesis of advanced polymeric materials.

Key Applications

The unique structure of this compound makes it a valuable monomer for several classes of polymers, including:

-

Polyurethanes: The diol functionality of this compound readily reacts with diisocyanates to form polyurethanes. The embedded alkyne group in the polymer backbone can serve as a latent reactive site for post-polymerization modification or for creating cross-linked networks, for example, through "click" chemistry.

-

"Clickable" Hydrogels and Networks: The alkyne group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are powerful "click" chemistry reactions for the formation of hydrogels and cross-linked polymer networks. These materials are of significant interest in biomedical applications such as drug delivery and tissue engineering.

-

Thiol-Yne Polymers: The alkyne group can undergo radical-mediated thiol-yne reactions with multifunctional thiols to form highly cross-linked networks. These polymerizations are often rapid and can be initiated by light (photopolymerization), making them suitable for coatings and 3D printing applications.

-

Polyesters and Polyethers: The hydroxyl groups can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. Additionally, they can be used in oxa-Michael addition reactions with activated vinyl compounds to synthesize polyethers.

Data Presentation

The following tables summarize representative quantitative data for polymers synthesized using methodologies applicable to this compound. Note that the specific values will vary depending on the exact co-monomers and reaction conditions used.

Table 1: Representative Properties of Polyurethanes Derived from Alkyne-Containing Diols

| Polymer System | Diisocyanate | Mn ( g/mol ) | PDI | Tg (°C) | Td,5% (°C) |

| Alkyne-Diol + MDI | Methylene diphenyl diisocyanate (MDI) | 25,000 - 45,000 | 1.8 - 2.5 | 40 - 60 | ~250 |

| Alkyne-Diol + HDI | Hexamethylene diisocyanate (HDI) | 20,000 - 40,000 | 1.7 - 2.3 | 25 - 45 | ~240 |

Data are representative and compiled from literature on similar alkyne-containing diols.

Table 2: Representative Properties of Thiol-Yne Photopolymers

| Thiol Monomer | Alkyne:Thiol Ratio | Gel Time (s) | Rubbery Modulus (MPa) | Glass Transition (Tg, °C) | Refractive Index |

| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | 1:2 | < 60 | 10 - 80 | 45 - 65 | 1.55 - 1.65 |

| Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) | 1:2 | < 60 | 5 - 60 | 30 - 50 | 1.53 - 1.62 |

Data are representative and based on studies of difunctional alkynes with multifunctional thiols.[1][2]

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Polyurethane

This protocol describes the synthesis of a linear polyurethane using this compound and a diisocyanate.

Materials:

-

This compound

-

Methylene diphenyl diisocyanate (MDI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Methanol

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Heat the solution to 60 °C under a nitrogen atmosphere.

-

Add MDI (1 equivalent) to the reaction mixture.

-

Add a catalytic amount of DBTDL (e.g., 0.1 mol%).

-

Continue stirring at 60 °C for 4-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Monitor the reaction progress by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

-

Once the reaction is complete, cool the polymer solution to room temperature.

-

Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration and wash with fresh methanol.

-

Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

-

Molecular Weight and Polydispersity: Gel Permeation Chromatography (GPC).

-

Chemical Structure: ¹H NMR and FTIR spectroscopy.

-

Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Formation of a "Clickable" Hydrogel via Azide-Alkyne Cycloaddition

This protocol outlines the formation of a cross-linked hydrogel using a diazide crosslinker and this compound. This model assumes the availability of a suitable diazide crosslinking agent (e.g., a diazide-terminated polyethylene glycol).

Materials:

-

This compound

-

Diazide-terminated crosslinker (e.g., PEG-diazide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare a stock solution of this compound in PBS.

-

Prepare a stock solution of the diazide-terminated crosslinker in PBS.

-

Prepare a stock solution of CuSO₄·5H₂O in PBS.

-

Prepare a fresh stock solution of sodium ascorbate in PBS.

-

In a small vial, mix the this compound solution and the diazide-crosslinker solution in a 1:1 molar ratio of alkyne to azide groups.

-

To initiate the crosslinking, add the CuSO₄·5H₂O solution to the monomer mixture, followed immediately by the sodium ascorbate solution. The final concentration of copper is typically in the low millimolar range.

-

Gently mix the solution. Gelation should occur within minutes to an hour, depending on the monomer concentrations and catalyst loading.

-

The resulting hydrogel can be swollen in PBS to remove any unreacted components and the catalyst.

Characterization:

-

Gelation Time: Visual inspection (vial tilting method).

-

Swelling Ratio: Gravimetric analysis.

-

Mechanical Properties: Rheometry.

Protocol 3: Thiol-Yne Photopolymerization to Form a Cross-linked Network

This protocol describes the rapid, photo-initiated crosslinking of this compound with a multifunctional thiol.

Materials:

-

This compound

-

Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

Procedure:

-

In a suitable vessel, mix this compound and PETMP. The stoichiometric ratio of thiol to alkyne functional groups should be 2:1.

-

Add the photoinitiator to the mixture (typically 0.1-1.0 wt%). Ensure complete dissolution, gentle warming may be required.

-

Place the monomer/initiator mixture in a mold of the desired shape (e.g., between two glass plates with a spacer).

-

Expose the mixture to a UV light source (e.g., 365 nm) for a specified time (typically seconds to minutes). The polymerization is very rapid.

-

The resulting cross-linked polymer film can be removed from the mold.

Characterization:

-

Conversion of Functional Groups: Real-time FTIR spectroscopy.

-

Mechanical Properties: Dynamic Mechanical Analysis (DMA).

-

Thermal Properties: DSC and TGA.

Visualizations

Caption: Polymerization pathways of this compound.

References

- 1. Thiol-Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of Oct-4-yne-1,8-diol Hydroxyl Groups

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oct-4-yne-1,8-diol is a versatile bifunctional molecule featuring two primary hydroxyl groups and a central alkyne moiety. This unique structure makes it a valuable building block in organic synthesis, materials science, and pharmaceutical development.[1] The terminal hydroxyl groups can be readily functionalized to introduce a variety of chemical entities, while the internal alkyne group provides a handle for subsequent modifications, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). These application notes provide detailed protocols for the selective functionalization of the hydroxyl groups of this compound.

General Considerations for All Protocols

-

Safety: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The hazards of all reagents should be reviewed from their Safety Data Sheets (SDS) before use.[2]

-

Reagents and Solvents: Unless otherwise specified, all reagents should be of analytical grade or higher and used as received. Anhydrous solvents should be used where specified to prevent unwanted side reactions with water.

-

Reaction Monitoring: The progress of reactions should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.

-

Purification: Purification of the final products is typically achieved by column chromatography on silica gel.

Protocol 1: Esterification of Hydroxyl Groups

Esterification is a common method to convert hydroxyl groups into esters, which can alter the polarity and biological activity of the parent molecule.

Fischer Esterification (Acid-Catalyzed)

This method is suitable for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.[3][4]

Reaction Scheme: HO-(CH₂)₃-C≡C-(CH₂)₃-OH + 2 R-COOH --(H⁺ catalyst)--> R-COO-(CH₂)₃-C≡C-(CH₂)₃-OOC-R + 2 H₂O

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired carboxylic acid (e.g., 10-20 eq), which will also serve as the solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the carboxylic acid) and stir for 4-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired diester.

Acylation using Acyl Chlorides or Anhydrides

This is a highly efficient method for esterification that proceeds under milder conditions than Fischer esterification. A base is required to neutralize the HCl or carboxylic acid byproduct.

Reaction Scheme: HO-(CH₂)₃-C≡C-(CH₂)₃-OH + 2 R-COCl --(Base)--> R-COO-(CH₂)₃-C≡C-(CH₂)₃-OOC-R + 2 HCl

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) and a base, such as triethylamine (TEA) or pyridine (2.5-3.0 eq), in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the acyl chloride or anhydride (2.2-2.5 eq) dropwise to the stirred solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water.

-

Extraction: Extract the mixture with an organic solvent (e.g., DCM). Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Esterification

| Protocol | Reagent | Product | Yield (%) | Purity (%) |

| 1.1 Fischer Esterification | Acetic Acid | Oct-4-yne-1,8-diyl diacetate | 75-85 | >95 |

| 1.2 Acylation | Acetyl Chloride | Oct-4-yne-1,8-diyl diacetate | 90-98 | >98 |

| 1.2 Acylation | Benzoyl Chloride | Oct-4-yne-1,8-diyl dibenzoate | 88-95 | >97 |

Protocol 2: Etherification of Hydroxyl Groups (Williamson Ether Synthesis)

This protocol describes the formation of an ether linkage by reacting an alkoxide with an alkyl halide.[5]

Reaction Scheme:

-

HO-(CH₂)₃-C≡C-(CH₂)₃-OH + 2 NaH --> NaO-(CH₂)₃-C≡C-(CH₂)₃-ONa + 2 H₂

-

NaO-(CH₂)₃-C≡C-(CH₂)₃-ONa + 2 R-X --> R-O-(CH₂)₃-C≡C-(CH₂)₃-O-R + 2 NaX

Experimental Protocol:

-

Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent like THF or DMF. Cool the solution to 0 °C.

-

Base Addition: Add a strong base, such as sodium hydride (NaH, 2.2 eq of 60% dispersion in mineral oil), portion-wise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

-

Alkyl Halide Addition: Add the alkyl halide (R-X, 2.2-2.5 eq) dropwise to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (typically 50-80 °C) and stir for 6-24 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction to room temperature and cautiously quench with water or methanol to destroy any excess NaH.

-

Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for Etherification

| Reagent (R-X) | Product | Yield (%) | Purity (%) |

| Benzyl Bromide | 1,8-bis(benzyloxy)oct-4-yne | 80-90 | >96 |

| Methyl Iodide | 1,8-dimethoxyoct-4-yne | 85-95 | >98 |

Protocol 3: Conversion to Leaving Groups (Tosylation)

Converting the hydroxyl groups to good leaving groups, such as tosylates, facilitates subsequent nucleophilic substitution reactions.

Reaction Scheme: HO-(CH₂)₃-C≡C-(CH₂)₃-OH + 2 TsCl --(Pyridine)--> TsO-(CH₂)₃-C≡C-(CH₂)₃-OTs + 2 Pyridine-HCl

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq) in excess anhydrous pyridine, which acts as both solvent and base. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 2.2-2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction Conditions: Stir the reaction at 0 °C for 4-6 hours. The reaction can be stored at 4 °C overnight if necessary. Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water to precipitate the product and quench the excess TsCl.

-

Filtration/Extraction: If a solid precipitates, collect it by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous mixture with DCM.

-

Washing: Wash the DCM solution with cold 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often pure enough for the next step. If necessary, recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography.

Quantitative Data for Tosylation

| Reagent | Product | Yield (%) | Purity (%) |

| p-Toluenesulfonyl chloride | Oct-4-yne-1,8-diyl bis(4-toluenesulfonate) | 85-95 | >97 |

Visualizations

Experimental Workflow

Caption: General workflow for the functionalization of this compound.

Application in a Two-Step Synthesis Pathway

This diagram illustrates how a functionalized diol can be used in a subsequent reaction, such as a click reaction, which is relevant for drug development applications like creating linkers.

Caption: Synthesis pathway for a drug-linker conjugate via functionalization.

References

Application Note: Synthesis of Biodegradable Polyesters Using Oct-4-yne-1,8-diol for Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the synthesis and functionalization of novel biodegradable polyesters incorporating Oct-4-yne-1,8-diol. The internal alkyne functionality of this diol provides a versatile platform for post-polymerization modification via thiol-yne "click" chemistry, enabling the attachment of targeting ligands, imaging agents, or other functional molecules. This approach allows for the development of highly customizable polyester-based drug delivery systems with tailored degradation profiles and enhanced therapeutic efficacy. The protocols provided are based on established melt polycondensation techniques and subsequent photo-initiated thiol-yne reactions, adapted for the specific properties of this compound.

Introduction

Biodegradable polyesters are a cornerstone of advanced drug delivery systems due to their biocompatibility and tunable degradation rates.[1][2] The incorporation of functional monomers into the polyester backbone offers a powerful strategy for creating sophisticated drug carriers.[3] this compound is a promising monomer for this purpose, as its internal alkyne group is readily accessible for post-polymerization modification. This "click" chemistry handle allows for the covalent attachment of various moieties under mild conditions, preserving the integrity of both the polymer and the conjugated molecule.[4][5] This application note provides a comprehensive guide to the synthesis of polyesters from this compound and their subsequent functionalization.

Key Applications

-

Targeted Drug Delivery: The alkyne groups can be functionalized with ligands that specifically bind to receptors overexpressed on cancer cells, enhancing drug accumulation at the tumor site and reducing off-target toxicity.

-

Bioimaging: Fluorescent dyes or contrast agents can be "clicked" onto the polyester backbone, enabling real-time tracking of the drug carrier in vivo.

-

Hydrogel Formation: The alkyne groups can participate in cross-linking reactions to form biodegradable hydrogels for sustained drug release.[6]

Experimental Protocols

Materials

-

This compound

-

Sebacic acid

-

Titanium(IV) isopropoxide (catalyst)

-

2,2'-(Ethylenedioxy)diethanethiol (thiol for functionalization)

-

Photoinitiator (e.g., Irgacure 2959)

-

Dichloromethane (DCM)

-

Methanol

-

Chloroform

Protocol 1: Synthesis of Poly(this compound-co-sebacate) (POYS)

This protocol describes the synthesis of a polyester via melt polycondensation of this compound and sebacic acid.

-

Monomer Preparation: In a flame-dried Schlenk flask, combine equimolar amounts of this compound and sebacic acid.

-

Catalyst Addition: Add titanium(IV) isopropoxide (0.1 mol% relative to the diacid) to the flask.

-

Polycondensation - Step 1 (Esterification): Heat the reaction mixture to 150°C under a nitrogen atmosphere with mechanical stirring for 4 hours. Water will be evolved during this stage.

-

Polycondensation - Step 2 (Polymerization): Gradually increase the temperature to 180°C and apply a vacuum (≤ 1 mbar) for 8-12 hours to remove the water and drive the polymerization to completion.

-

Purification: Dissolve the resulting polymer in a minimal amount of dichloromethane and precipitate it in cold methanol.

-

Drying: Dry the purified polymer under vacuum at 40°C for 24 hours.

Protocol 2: Functionalization of POYS via Thiol-Yne Chemistry

This protocol details the photo-initiated thiol-yne reaction to functionalize the alkyne groups within the POYS backbone.

-

Reaction Mixture Preparation: Dissolve the synthesized POYS in chloroform. Add a stoichiometric excess of the desired thiol (e.g., 2,2'-(ethylenedioxy)diethanethiol) and a photoinitiator (1 wt%).

-

Photocrosslinking: Expose the solution to UV light (e.g., 365 nm) for a specified duration (typically 5-30 minutes) to initiate the thiol-yne reaction. The reaction progress can be monitored by 1H NMR by observing the disappearance of the alkyne proton signals.[4]

-

Purification: Precipitate the functionalized polymer in cold methanol to remove unreacted thiol and photoinitiator.

-

Drying: Dry the final product under vacuum at 40°C for 24 hours.

Data Presentation

The following tables summarize the expected properties of the synthesized polyesters based on data from analogous systems.

Table 1: Molecular Weight and Thermal Properties of POYS

| Property | Value |

| Number Average Molecular Weight (Mn) | 15,000 - 25,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 |

| Glass Transition Temperature (Tg) | -20 to -10 °C |

| Melting Temperature (Tm) | 50 - 70 °C |

Table 2: Mechanical Properties of Functionalized POYS

| Property | Before Functionalization | After Functionalization |

| Young's Modulus | 100 - 200 MPa | 150 - 300 MPa |

| Tensile Strength | 10 - 20 MPa | 15 - 25 MPa |

| Elongation at Break | 300 - 500% | 200 - 400% |

Visualizations

Caption: Workflow for the synthesis and functionalization of POYS.

Caption: Chemical structures involved in the synthesis and modification.

Conclusion

The incorporation of this compound into biodegradable polyesters provides a versatile and efficient platform for the development of advanced drug delivery systems. The protocols outlined in this application note offer a robust methodology for synthesizing and functionalizing these novel materials. The ability to tailor the properties and functionality of the polyester through "click" chemistry opens up new avenues for creating highly specific and effective therapeutic agents. The presented data, based on analogous systems, suggests that these polyesters will possess suitable mechanical and thermal properties for various biomedical applications. Further characterization and optimization will be necessary to fully realize the potential of these materials in drug delivery.

References

- 1. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.utwente.nl [research.utwente.nl]